molecular formula C12H8F3N5O4S B13405468 4-Hydroxy Florasulam

4-Hydroxy Florasulam

Cat. No.: B13405468
M. Wt: 375.29 g/mol
InChI Key: JHELGVSOTBNMJZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Hydroxy Florasulam involves the extraction of residues from soil using acidified acetone. The extract is then purified through a graphitized carbon solid-phase extraction (SPE) column and concentrated to remove acetone. The concentrated extract is diluted with 0.01 N hydrochloric acid, and residues are partitioned onto an octadecyl (C18) SPE column .

Industrial Production Methods: Industrial production of Florasulam and its derivatives, including this compound, typically involves high-performance liquid chromatography (HPLC) methods for purification and quantification. The content of Florasulam is determined using reversed-phase HPLC with UV detection at 260 nm .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy Florasulam undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Typically employs reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Often uses halogenating agents or nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include various hydroxylated and fluorinated derivatives, which are often analyzed using techniques like LC-MS/MS .

Mechanism of Action

4-Hydroxy Florasulam exerts its effects by inhibiting the acetolactate synthase (ALS) enzyme in plants. This enzyme is crucial for the synthesis of branched-chain amino acids such as valine, leucine, and isoleucine. By inhibiting ALS, this compound disrupts the production of these essential amino acids, leading to the cessation of weed growth and eventual plant death .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy Florasulam is unique due to its specific hydroxylation, which may influence its environmental behavior and degradation pathways. Its selective action and low application rates make it a valuable tool in integrated pest management strategies .

Properties

Molecular Formula

C12H8F3N5O4S

Molecular Weight

375.29 g/mol

IUPAC Name

N-(2,6-difluoro-4-hydroxyphenyl)-8-fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide

InChI

InChI=1S/C12H8F3N5O4S/c1-24-12-16-4-8(15)10-17-11(18-20(10)12)25(22,23)19-9-6(13)2-5(21)3-7(9)14/h2-4,19,21H,1H3

InChI Key

JHELGVSOTBNMJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C2=NC(=NN21)S(=O)(=O)NC3=C(C=C(C=C3F)O)F)F

Origin of Product

United States

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